1H-imidazole-2-carboxylate de méthyle

Vue d'ensemble

Description

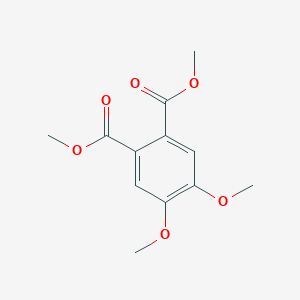

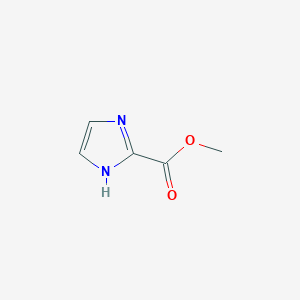

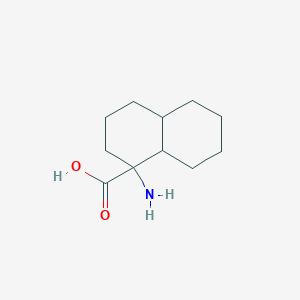

Methyl 1H-imidazole-2-carboxylate is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, 1,3-dimethylimidazolium-2-carboxylate is formed from the reaction of 1-methylimidazole with dimethyl carbonate, which results in both N-alkylation and C-carboxylation . Similarly, triorganotin(IV) 1-methyl-1H-imidazole-4-carboxylates are prepared by reacting 1-methyl-1H-imidazole-4-carboxylic acid with organotin hydroxides . Another example includes the synthesis of 2-substituted t-butyl 1-methyl-1H-imidazole-5-carboxylates from t-butyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate using bromine-lithium exchange or palladium-catalyzed coupling .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and diverse. For example, the crystal structure of 1,3-dimethylimidazolium-2-carboxylate exhibits pi-stacked rings and two-dimensional sheets constructed by hydrogen bonds . In another study, the molecular structure of a triorganotin carboxylate complex was determined using single-crystal X-ray diffraction analysis .

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions. They can act as precursors to ionic liquids , form complexes with metals for luminescence sensing , and catalyze C-H bond arylation reactions . Additionally, they can undergo functionalization at different positions on the imidazole ring, as seen in the efficient syntheses of 2-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate exhibit characteristic sharp emission bands and sensitivity to benzaldehyde-based derivatives, indicating potential applications as fluorescence sensors . The antimycotic properties of certain imidazole derivatives have been demonstrated in vitro against various pathogens, and some have shown good activity in vivo against Candida albicans . Moreover, the β-glucuronidase inhibitory activity of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives has been evaluated, with several compounds showing potent inhibition .

Applications De Recherche Scientifique

Médecine et pharmacologie

Les dérivés de l'imidazole, y compris le 1H-imidazole-2-carboxylate de méthyle, possèdent une large gamme d'activités biologiques et pharmacologiques . Ils jouent un rôle crucial dans la synthèse de molécules biologiquement actives , tels que les médicaments anticancéreux, anti-âge, anticoagulants, anti-inflammatoires, antimicrobiens, antituberculeux, antidiabétiques, antimalariens, antiviraux et les inhibiteurs enzymatiques .

Agriculture

Les dérivés de l'imidazole agissent également comme régulateurs de croissance des plantes sélectifs, fongicides, herbicides et agents thérapeutiques . Cela les rend précieux dans le domaine de l'agriculture.

Chimie verte et catalyse organométallique

Les imidazoles ont des applications étendues dans la chimie verte et la catalyse organométallique. Ils sont utilisés comme liquides ioniques et carbènes N-hétérocycliques (NHC) . Ceci est dû à la demande de méthodes respectueuses de l'environnement dans la synthèse chimique organique .

Inhibiteurs de la métallo-β-lactamase

Le this compound a été identifié comme un pharmacophore de liaison métallique (MBP) principal pour cibler plusieurs B1 MBL . Il a des applications potentielles dans le développement de nouveaux inhibiteurs puissants ciblant particulièrement les MBL de type VIM .

Agents ciblant les microtubules

Le this compound agit comme un agent ciblant les microtubules (MTA) potentiel . Les MTA induisent la mort cellulaire par arrêt mitotique, affectant préférentiellement les cellules cancéreuses en division rapide par rapport aux cellules normales à prolifération lente

Mécanisme D'action

Target of Action

Methyl 1H-imidazole-2-carboxylate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The primary targets of imidazole derivatives are often dependent on the specific biological activity of the compound. For example, some imidazole derivatives have been found to target Mycobacterium tuberculosis in anti-tubercular activity .

Mode of Action

For instance, some imidazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis by interacting with the bacterial cell wall .

Biochemical Pathways

For example, some imidazole derivatives have been found to inhibit the synthesis of bacterial cell walls, thereby affecting the growth and proliferation of bacteria .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

For example, some imidazole derivatives have been found to inhibit the growth of bacteria, leading to their death .

Action Environment

Factors such as temperature and humidity can influence the proton conduction process of some imidazole derivatives .

Safety and Hazards

Orientations Futures

Imidazole and its derivatives have become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future research may focus on expanding the applications of imidazole derivatives in various fields.

Propriétés

IUPAC Name |

methyl 1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5(8)4-6-2-3-7-4/h2-3H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTAQRDQNFANUEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338496 | |

| Record name | Methyl 1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17334-09-7 | |

| Record name | Methyl 1H-imidazole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17334-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)